2-Prop-2-enyloxolane-2-carboxylic acid
Description
2-Prop-2-enyloxolane-2-carboxylic acid is a bicyclic organic compound featuring an oxolane (tetrahydrofuran) ring substituted with a prop-2-enyl (allyl) group and a carboxylic acid moiety at the 2-position.
Properties
Molecular Formula |
C8H12O3 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
2-prop-2-enyloxolane-2-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-2-4-8(7(9)10)5-3-6-11-8/h2H,1,3-6H2,(H,9,10) |
InChI Key |
XHQFPHVLHSOMJX-UHFFFAOYSA-N |
SMILES |
C=CCC1(CCCO1)C(=O)O |
Canonical SMILES |
C=CCC1(CCCO1)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
2-(Propan-2-yl)oxolane-3-carboxylic Acid
- Structure : Features an isopropyl (propan-2-yl) substituent at the 2-position and a carboxylic acid group at the 3-position of the oxolane ring .
- Molecular Formula : C₈H₁₄O₃ (same as the target compound but differing in substituent position and type).
- Key Differences: Substituent: The isopropyl group is saturated and less reactive than the allyl group, leading to lower polarity and higher hydrophobicity.
- InChIKey : UPQVLGYJZWGVBV-UHFFFAOYSA-N .
2-Chloro-6-methylpyrimidine-4-carboxylic Acid
- Structure : A pyrimidine ring substituted with chlorine and methyl groups, with a carboxylic acid at the 4-position .
- Molecular Formula : C₆H₅ClN₂O₂.
- Key Differences: Ring System: Pyrimidine (aromatic, planar) vs. oxolane (saturated, non-planar). Reactivity: The chlorine substituent may increase electrophilicity, while the allyl group in the target compound could participate in conjugation or polymerization.
2-(2,4-Dichlorophenoxy)propionic Acid
- Structure: A propionic acid derivative with a dichlorophenoxy group .
- Key Differences: Functionality: Phenoxy groups confer herbicidal activity, whereas the oxolane ring in the target compound may influence metabolic stability.
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
- Reactivity : The allyl group in the target compound may enable Diels-Alder reactions or polymerization under specific conditions, unlike its isopropyl analog .
- Solubility : The carboxylic acid at C2 could increase steric hindrance, reducing solubility compared to the C3-substituted analog.
- Crystallography : Structural analysis using programs like SHELXL () would reveal differences in hydrogen-bonding networks due to substituent positioning .
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